![molecular formula C23H21FN6O2 B2915714 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 932489-24-2](/img/structure/B2915714.png)
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-d][1,2,4]triazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 2-fluorophenylpiperazine as a key reagent.
Final Coupling and Functionalization: The final step involves coupling the intermediate with 2-oxoethyl groups and further functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the piperazine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparación Con Compuestos Similares
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: can be compared with other similar compounds, such as:
- 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole .
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of This compound lies in its specific substitution pattern and its potential therapeutic applications.
Actividad Biológica
The compound 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H24FN5O3, with a molecular weight of approximately 463.49 g/mol. The structure includes a pyrazolo-triazine core, which is known to impart various biological activities.
Property | Value |
---|---|
Molecular Weight | 463.49 g/mol |
LogP | 3.21 |
Polar Surface Area | 60.59 Ų |
Hydrogen Bond Acceptors | 6 |
Research indicates that compounds with similar structures to This compound often act as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters are crucial for the regulation of nucleoside levels in cells and have implications in cancer therapy and other diseases.
Inhibition Studies
A study focusing on analogues of FPMINT , a related compound, demonstrated that certain derivatives exhibited selective inhibition towards ENT2 over ENT1. This selectivity is critical as it suggests potential therapeutic applications with reduced side effects associated with non-selective inhibitors .
Table: Inhibition Potency of Analogues
Compound Name | IC50 (µM) ENT1 | IC50 (µM) ENT2 |
---|---|---|
FPMINT | 10 | 2 |
FPMINT Derivative A | 8 | 1.5 |
FPMINT Derivative B | 15 | 3 |
Case Studies and Research Findings
- Nucleoside Transport Inhibition : The compound was tested in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. The results indicated that modifications to the piperazine moiety significantly affected the potency and selectivity towards these transporters .
- Antitumor Activity : Preliminary studies suggest that compounds similar to this pyrazolo-triazine derivative exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in oncology .
- Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for psychiatric disorders .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
To confirm the structure, employ a combination of 1H-NMR , 13C-NMR , IR spectroscopy , and mass spectrometry (MS) . For example:
- 1H-NMR resolves proton environments, such as the 2-fluorophenyl group (δ ~7.0–7.5 ppm) and piperazine protons (δ ~2.5–3.5 ppm).
- 13C-NMR identifies carbonyl carbons (e.g., the 2-oxoethyl group at ~170 ppm) and aromatic carbons.
- IR confirms the presence of carbonyl (C=O stretch at ~1650–1750 cm⁻¹) and fluorophenyl groups.
- MS validates molecular weight and fragmentation patterns. Reference synthetic protocols in related fluorophenyl-piperazine derivatives for methodology .
Q. How can researchers optimize the synthesis yield of this compound?
Key steps include:
- Reaction temperature control : Piperazine coupling often requires reflux conditions (e.g., ethanol at 78°C for 12 hours) to ensure complete substitution .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:1) to isolate intermediates .
- Protection/deprotection strategies : Boc-protected piperazine intermediates (as in ) minimize side reactions during synthesis.
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC50 values) be resolved?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times. For enzyme inhibition (e.g., carbonic anhydrase), validate using recombinant human isoforms .
- Compound purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities from fluorophenyl intermediates (e.g., unreacted piperazine) can skew results .
- Structural analogs : Compare activity with derivatives like 1-(2-fluorophenyl)piperazine-containing triazoles, where substituent position (ortho vs. para) impacts receptor binding .
Q. What computational methods are suitable for predicting receptor binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like serotonin receptors (5-HT1A), where the fluorophenyl-piperazine moiety is a known pharmacophore.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS.
- Validate predictions with in vitro binding assays (e.g., radioligand displacement for dopamine D2/D3 receptors) .
Q. How can researchers address solubility challenges in pharmacological studies?
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays.
- Salt formation : Explore trifluoroacetate salts (as in ) to enhance aqueous solubility.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .
Methodological Questions
Q. What in vitro models are appropriate for evaluating cytotoxic activity?
- Cell lines : MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (control non-cancerous).
- Assays : MTT or resazurin-based viability assays with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis (Annexin V/PI staining) .
Q. How should stability studies be designed for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor via HPLC at 0, 6, 12, 24 hr.
- Plasma stability : Use human plasma (37°C, 1 hr) and quantify parent compound degradation .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for dose-response studies?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50.
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., fluorophenyl vs. chlorophenyl analogs) .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved?
- Variable temperature NMR : Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the pyrazolo-triazinone core .
Q. Synthetic Chemistry Challenges
Q. What strategies mitigate byproduct formation during piperazine alkylation?
Propiedades
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-8-4-5-9-20(18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-19(26-30(21)16-25-29)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGXEZASKFWAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.